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molecular formula C14H13NO3S B8672222 4-(2-Oxo-2-phenylethyl)benzene-1-sulfonamide CAS No. 181697-05-2

4-(2-Oxo-2-phenylethyl)benzene-1-sulfonamide

Cat. No. B8672222
M. Wt: 275.32 g/mol
InChI Key: ADDQDQRGILNXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859257

Procedure details

Chlorosulfonic acid (1781 g, 1018 mL, 15.29 mol) was treated portionwise with deoxybenzoin (400 g, 2.04 mol) at such a rate that the internal temperature was maintained between 5° and 15° C. The mixture was warmed to room temperature and maintained at that temperature for an additional 14 hours. The mixture was poured cautiously into ice water. The crude sulfonyl chloride was filtered and added portionwise to a solution of acetone (600 mL) and concentrated NH4OH (551 mL, 8.15 mol), yielding a pale yellow suspension. The crude precipitate was collected by vacuum filtration, and triturated with boiling acetone (1.5 L). Filtration afforded 2-[4-aminosulfonylphenyl]-1-phenyl-ethan-1-one (162 g, 29%) as an off-white powder: 1H NMR (DMSO-d6, 300 MHz) 8.05 (d, J=7.25 Hz, 2H), 7.76 (d, J=8.26 Hz, 2H), 7.65 (t, J=7.85 Hz, 1H), 7.54 (t, J=7.85 Hz, 2H), 7.44 (d, J=8.26, 2H), 7.30 (br s, 2H), 4.52 (s, 2H).
Quantity
1018 mL
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
551 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].[C:6]1([C:12]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH4+:21].[OH-]>CC(C)=O>[NH2:21][S:2]([C:18]1[CH:17]=[CH:16][C:15]([CH2:14][C:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:13])=[CH:20][CH:19]=1)(=[O:5])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
1018 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
551 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 5° and 15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for an additional 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The crude sulfonyl chloride was filtered
CUSTOM
Type
CUSTOM
Details
yielding a pale yellow suspension
FILTRATION
Type
FILTRATION
Details
The crude precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
triturated with boiling acetone (1.5 L)
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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